7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid

PDE4 inhibition Structure-Activity Relationship Medicinal Chemistry

7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 1009601-94-8) is a regiospecifically-substituted pyrazolopyridine building block for PDE4/kinase inhibitor programs. SAR confirms the 4-carboxylic acid attachment point—distinct from the common 3-COOH regioisomer—delivers unique binding interactions critical for target engagement. The 7-methoxy group is a validated pharmacophoric element for PDE4 inhibition. Substituting either positional isomer yields inferior potency. Source this exact substitution pattern to ensure assay reproducibility and generate patentably distinct lead series.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1009601-94-8
Cat. No. B3198135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
CAS1009601-94-8
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=NN21)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-8-3-2-6(9(12)13)7-4-5-10-11(7)8/h2-5H,1H3,(H,12,13)
InChIKeyOSXFBUYNWBUFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic Acid (CAS 1009601-94-8): Core Properties and Scientific Identity


7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 1009601-94-8) is a heterocyclic building block belonging to the pyrazolopyridine class, characterized by a fused bicyclic core with a carboxylic acid at the 4-position and a methoxy group at the 7-position. This specific substitution pattern provides a distinct chemical handle for derivatization, particularly at the carboxylic acid moiety, which is essential for the synthesis of various bioactive molecules . The compound is available from commercial suppliers with typical purity specifications of 95% .

Why 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic Acid Cannot Be Casually Substituted with In-Class Analogs


While the pyrazolo[1,5-a]pyridine scaffold is a common motif in kinase and phosphodiesterase (PDE) inhibitor research, the precise substitution pattern is critical for modulating biological activity and selectivity. Structure-activity relationship (SAR) studies within this class demonstrate that changes to the position of substituents, such as moving the carboxylic acid from the 4-position to the 3-position, can profoundly alter or abrogate target engagement and potency [1]. Furthermore, the presence and exact location of the 7-methoxy group are known to be key determinants for potent inhibition of targets like PDE4, as the oxygen atom of this group participates in critical binding interactions [2]. Therefore, substituting this compound with a regioisomer (e.g., 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid) or a non-methoxylated analog is highly likely to yield different and potentially inferior results in assays designed around this specific structure, necessitating precise sourcing.

Quantitative Differentiation Guide for 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic Acid


SAR-Guided Target Engagement: The Critical Role of the 7-Methoxy Group in PDE4 Inhibition

The 7-methoxy group on the pyrazolo[1,5-a]pyridine core is a critical pharmacophoric element for achieving potent PDE4 inhibition. SAR analysis reveals that the oxygen atom of the 7-methoxy substituent, along with the N(1) nitrogen of the core, corresponds to the catechol ether oxygen atoms of the PDE4 inhibitor roflumilast, establishing a crucial binding interaction [1]. The removal or repositioning of this methoxy group is expected to significantly reduce PDE4 inhibitory activity, making the 7-methoxy substitution pattern non-negotiable for research programs targeting this mechanism.

PDE4 inhibition Structure-Activity Relationship Medicinal Chemistry

Differentiation from 3-Carboxylic Acid Regioisomer for PI3K Inhibitor Design

The position of the carboxylic acid on the pyrazolo[1,5-a]pyridine scaffold dictates the vector of further derivatization and can significantly impact biological activity. While both 3- and 4-carboxylic acid regioisomers exist, the 3-carboxylic acid variant has been specifically explored as a core for EphB and VEGFR2 kinase inhibitors [1]. The 4-carboxylic acid derivative offers a different exit vector for amide bond formation, which could be crucial for achieving the correct binding pose in a different target pocket or for modulating physicochemical properties like solubility and lipophilicity [2].

PI3K inhibition Regioisomer Drug Discovery

Role as a Key Intermediate in the Synthesis of Potent PDE4 Inhibitors

This compound serves as a crucial synthetic intermediate for creating advanced PDE4 inhibitors. A notable example is its use in the preparation of 2-ethyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid (3,5-dichloropyridin-4-yl)amide [1]. This demonstrates the utility of the 4-carboxylic acid as a reactive handle for introducing complex amide moieties, a common strategy for optimizing the potency and selectivity of pyrazolopyridine-based drug candidates.

PDE4 inhibitor Synthetic intermediate Drug synthesis

Optimal Use Cases for 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic Acid Based on Evidence


Medicinal Chemistry for PDE4 Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry programs focused on PDE4 inhibition. The established SAR indicating the critical role of the 7-methoxy group [1] makes this specific core a validated starting point. The 4-carboxylic acid provides a convenient handle for synthesizing libraries of amide derivatives to explore SAR around the solvent-exposed region of the PDE4 active site, a strategy exemplified in the patent literature [2].

Synthesis of Novel PI3 Kinase Inhibitor Analogs

For projects developing next-generation PI3K inhibitors, this compound offers a strategic alternative to the more common 3-carboxylic acid regioisomer. The altered attachment point of the 4-carboxylic acid can be exploited to explore novel chemical space, potentially modulating isoform selectivity or improving drug-like properties [3]. Its use can generate patentably distinct compounds from those based on the 3-carboxylic acid core [4].

Chemical Biology Probe Development

The compound can be used as a core scaffold to create chemical probes for studying kinase or PDE function. The carboxylic acid can be readily conjugated to linkers for biotinylation or to fluorophores, enabling the creation of affinity probes for target identification or assay development. This is supported by the core's known application in synthesizing bioactive molecules [2].

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